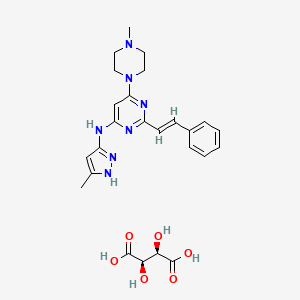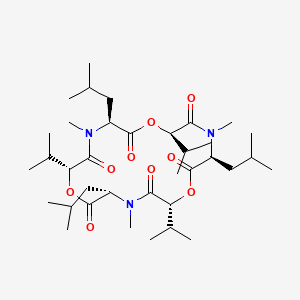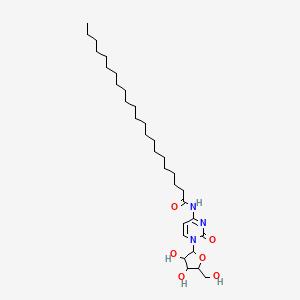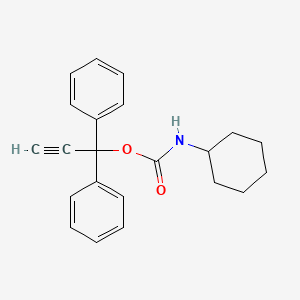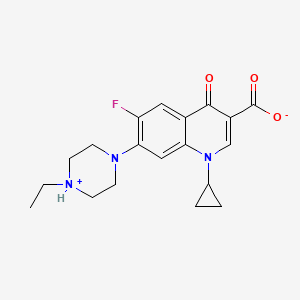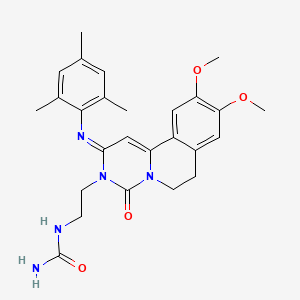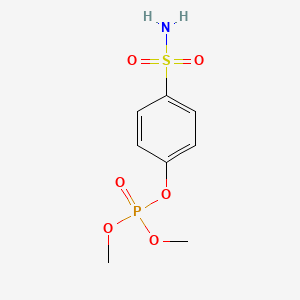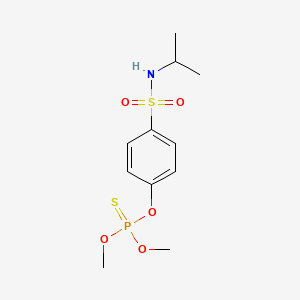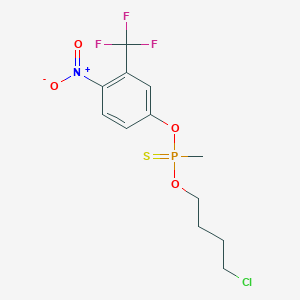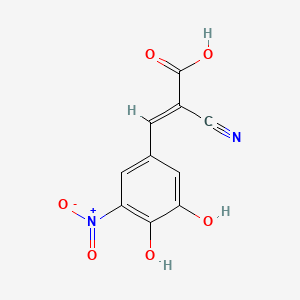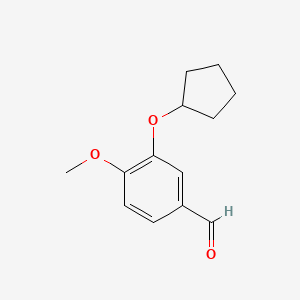
3-(Cyclopentyloxy)-4-methoxybenzaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “3-(Cyclopentyloxy)-4-methoxybenzaldehyde” has been reported in the literature . For instance, a study reported the synthesis of a compound from a common intermediate rac-3-(3’-cyclopentyloxy-4’-methoxy)phenyl-4-nitro butyric acid, which was resolved by way of the two readily separable diastereoisomeric amides obtained with (S)-(-)-phenylethylamine .Molecular Structure Analysis
The molecular structure of “3-(Cyclopentyloxy)-4-methoxybenzaldehyde” can be analyzed using various techniques such as X-ray crystallography and 3D model viewers .Applications De Recherche Scientifique
Spectroscopic Investigations of Related Compounds :
- The study by Abbas, Gökce, and Bahçelī (2016) on 4-hexyloxy-3-methoxybenzaldehyde, a derivative of vanillin, utilized spectroscopic methods (vibrational, NMR, UV-vis) and quantum chemical investigations. This research provides insights into the structural and electronic properties of such compounds, which are crucial for their applications in various scientific fields (Abbas, Gökce, & Bahçelī, 2016).
Synthesis and Structural Analysis :
- Jin and colleagues (2010) reported on the synthesis and structural analysis of 4-[3-(2H-Benzotriazol-2-yl)propoxy]-3-methoxybenzaldehyde, highlighting the importance of synthesis methods in deriving new compounds with potential applications in pharmaceuticals and materials science (Jin & Zhou, 2010).
Chemical Reactivity and Properties :
- Tandon et al. (2006) explored the oxidation of various aromatic aldehydes, including 4-methoxybenzaldehyde, using hydrogen peroxide and ruthenium (III) chloride. This study contributes to the understanding of the chemical reactivity of methoxybenzaldehydes, which can inform their use in synthetic chemistry and industrial applications (Tandon, Baboo, Singh, & Gayatri, 2006).
Intermolecular Interactions and Molecular Docking :
- Ghalla et al. (2018) investigated 4-methoxybenzaldehyde, focusing on its intermolecular interactions and molecular docking properties. This research is significant for understanding how such compounds interact at the molecular level, which has implications for drug design and materials science (Ghalla, Issaoui, Bardak, & Atac, 2018).
Safety and Hazards
Orientations Futures
The future directions for the study of “3-(Cyclopentyloxy)-4-methoxybenzaldehyde” could involve further investigation into its synthesis, properties, and potential applications. For instance, compounds with similar structures have been studied for their potential as therapeutics for various diseases .
Propriétés
IUPAC Name |
3-cyclopentyloxy-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-12-7-6-10(9-14)8-13(12)16-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFWPURYSWKIRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371006 | |
| Record name | 3-(Cyclopentyloxy)-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentyloxy)-4-methoxybenzaldehyde | |
CAS RN |
67387-76-2 | |
| Record name | 3-(Cyclopentyloxy)-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 67387-76-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde derivatives as PDE4D inhibitors and what are the downstream effects of this inhibition?
A1: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde derivatives, particularly those with specific modifications like GEBR-7b, act as selective inhibitors of the PDE4D enzyme. [, ] PDE4D is a subtype of the phosphodiesterase 4 (PDE4) enzyme family, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, these compounds prevent cAMP degradation, leading to increased intracellular cAMP levels. [, ] Elevated cAMP levels can then modulate downstream signaling pathways involved in various cellular processes, including memory formation. []
Q2: How does the structure of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde derivatives relate to their potency and selectivity for PDE4D?
A2: Structure-activity relationship (SAR) studies have revealed key structural features that influence the potency and selectivity of these compounds. [] For instance, modifications to the chain length and functionality linking the catecholic moiety to the terminal cycloamine group significantly impact PDE4D inhibitory activity. [] Compounds with increased chain hydrophilicity and specific terminal amino functions demonstrate enhanced binding affinity and selectivity for the PDE4D catalytic pocket. [] Computational docking simulations further support these findings by demonstrating favorable interactions between these structural elements and the PDE4D active site. []
Q3: What are the potential therapeutic benefits of selective PDE4D inhibition by compounds like GEBR-7b?
A3: Preclinical studies suggest that selective PDE4D inhibitors like GEBR-7b hold promise for treating cognitive impairments. [] Research in rodent models has shown that GEBR-7b administration can improve memory performance without inducing significant emetic side effects, a common drawback of non-selective PDE4 inhibitors. [] This suggests that targeting PDE4D specifically may provide therapeutic benefits in conditions associated with memory deficits, such as Alzheimer's disease, while minimizing undesirable side effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

